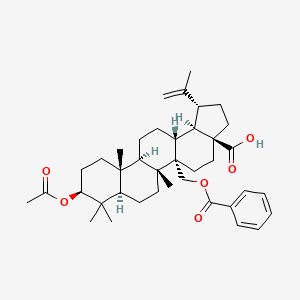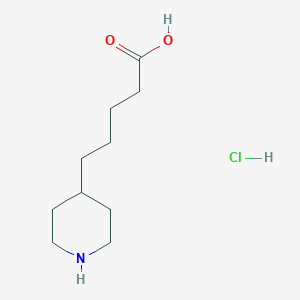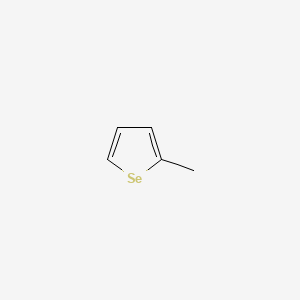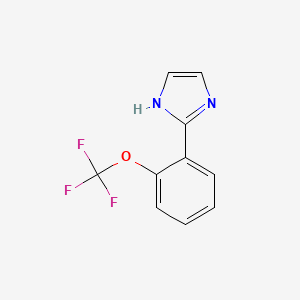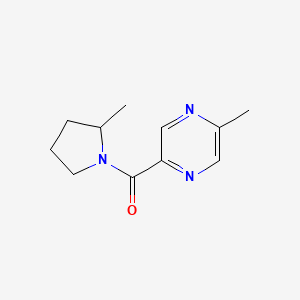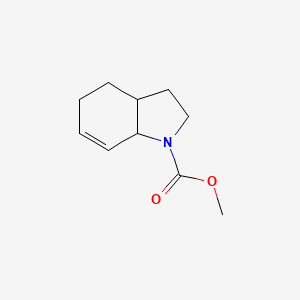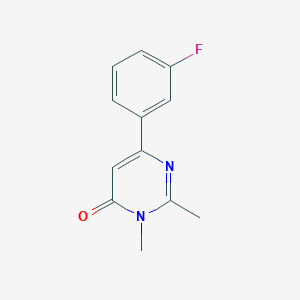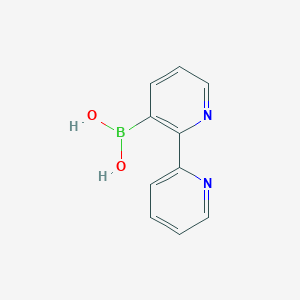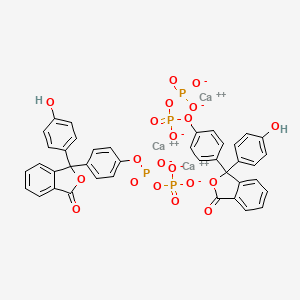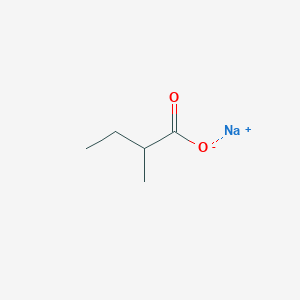
Sodium 2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-methylbutanoate is an organic compound that belongs to the class of carboxylate salts. It is derived from 2-methylbutanoic acid, where the hydrogen atom of the carboxyl group is replaced by a sodium ion. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 2-methylbutanoate can be synthesized through the neutralization of 2-methylbutanoic acid with sodium hydroxide. The reaction is as follows:
2-methylbutanoic acid+sodium hydroxide→sodium 2-methylbutanoate+water
This reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods
On an industrial scale, this compound is produced by the same neutralization process but in larger reactors. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbutanoic acid.
Reduction: It can be reduced to form 2-methylbutanol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: 2-methylbutanoic acid
Reduction: 2-methylbutanol
Substitution: Various substituted 2-methylbutanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It is studied for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of flavors, fragrances, and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which sodium 2-methylbutanoate exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and metabolic pathways, influencing biochemical reactions. The sodium ion can also play a role in cellular processes by affecting ion channels and transport mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium butanoate
- Sodium 2-methylpropanoate
- Sodium 3-methylbutanoate
Uniqueness
Sodium 2-methylbutanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its branched chain differentiates it from other straight-chain carboxylate salts, leading to unique reactivity and applications.
Propriétés
Formule moléculaire |
C5H9NaO2 |
|---|---|
Poids moléculaire |
124.11 g/mol |
Nom IUPAC |
sodium;2-methylbutanoate |
InChI |
InChI=1S/C5H10O2.Na/c1-3-4(2)5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+1/p-1 |
Clé InChI |
WBSVNMZZKXXOGB-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


